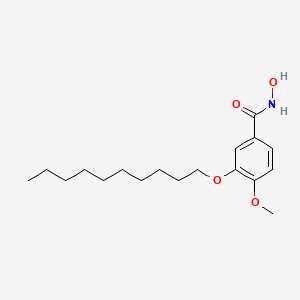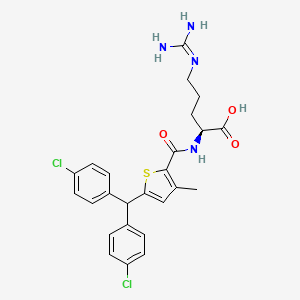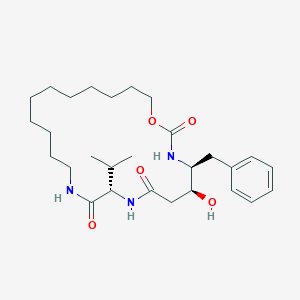![molecular formula C34H39NO7 B10819465 4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819465.png)
4-(4-Carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 15b, identified by the PubMed ID 31811124, is a synthetic organic compound known for its role as an antagonist of cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. It exhibits approximately 200-fold selectivity for CysLT2 over CysLT1 in vitro . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases.
Preparation Methods
The synthesis of compound 15b involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the successful formation of the compound .
Chemical Reactions Analysis
Compound 15b undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in the compound .
Scientific Research Applications
Compound 15b has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound for studying the reactivity and selectivity of cysteinyl leukotriene receptors.
Biology: Investigated for its role in modulating immune responses and inflammatory pathways.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases by inhibiting the activity of cysteinyl leukotriene receptors.
Mechanism of Action
The mechanism of action of compound 15b involves its antagonistic effects on cysteinyl leukotriene G protein-coupled receptors, specifically CysLT1 and CysLT2. By binding to these receptors, compound 15b inhibits the signaling pathways mediated by leukotrienes, which are lipid mediators involved in inflammatory and immune responses. This inhibition leads to a reduction in the production of inflammatory cytokines and other mediators, thereby ameliorating inflammatory and autoimmune conditions .
Comparison with Similar Compounds
Compound 15b can be compared with other similar compounds that target cysteinyl leukotriene receptors. Some of these similar compounds include:
Montelukast: A well-known antagonist of CysLT1 receptors used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Another CysLT1 receptor antagonist used for similar therapeutic purposes.
Pranlukast: A CysLT1 receptor antagonist used in the management of asthma.
Compared to these compounds, compound 15b is unique in its higher selectivity for CysLT2 receptors, making it a valuable tool for studying the specific roles of CysLT2 in various biological processes and for developing targeted therapies for conditions involving CysLT2 .
Properties
Molecular Formula |
C34H39NO7 |
|---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
4-(4-carboxybutyl)-8-[2-oxo-2-[4-(6-phenylhexoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C34H39NO7/c36-30(26-17-19-28(20-18-26)41-22-9-2-1-4-11-25-12-5-3-6-13-25)23-27-14-10-15-29-33(27)42-31(34(39)40)24-35(29)21-8-7-16-32(37)38/h3,5-6,10,12-15,17-20,31H,1-2,4,7-9,11,16,21-24H2,(H,37,38)(H,39,40) |
InChI Key |
HEZMXOWAEONYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C=CC=C2N1CCCCC(=O)O)CC(=O)C3=CC=C(C=C3)OCCCCCCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![N-[(2-bromo-4-chlorophenyl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B10819400.png)
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)

![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)




![(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
![2-Iodoadenosine-5'-O-[(phosphonomethyl)phosphonic Acid]](/img/structure/B10819460.png)
![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)
![5-[(1R,3S,4R)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indazol-6-one](/img/structure/B10819469.png)
![2-methoxy-N-[2-methoxy-5-[7-[[(2R)-4-(oxetan-3-yl)morpholin-2-yl]methoxy]-1,3-dihydro-2-benzofuran-5-yl]pyridin-3-yl]ethanesulfonamide](/img/structure/B10819471.png)
